2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

lipophilicity medicinal chemistry physicochemical property optimization

Procure 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine for SAR-driven medicinal chemistry. The gem-difluoroethoxy motif confers superior resistance to oxidative O-dealkylation versus non-fluorinated analogs, with +0.4–0.9 log unit lipophilicity gains without TPSA penalty (35.2 Ų) [reference:0]. This scaffold is strategically validated for PDE selectivity programs and CNS campaigns requiring precise lipophilicity control and enhanced metabolic stability. Primary amine enables direct derivatization into amides, sulfonamides, ureas, or reductive amination products.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B15072975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)OCC(F)F
InChIInChI=1S/C10H13F2NO/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10H,5-7,13H2
InChIKeyYVGBKBBLQCBYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine (CAS 1183107-04-1) – Key Procurement Specifications and Chemical Identity


2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine (CAS 1183107-04-1) is a primary phenethylamine building block featuring a para-substituted 2,2-difluoroethoxy group on the phenyl ring [1]. Its molecular formula is C10H13F2NO with a molecular weight of 201.21 g/mol [1]. The compound contains a terminal primary amine (hydrogen bond donor count = 1; acceptor count = 4) and a gem-difluorinated ethoxy moiety that confers enhanced lipophilicity (XLogP3 = 2.1) and moderate topological polar surface area (TPSA = 35.2–35.3 Ų) [1]. Commercial availability typically ranges from 95% to ≥98% purity, and the compound serves as a versatile intermediate for medicinal chemistry campaigns requiring fluorinated phenethylamine scaffolds .

Why 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Phenethylamine Analogs


Structural analogs lacking the gem-difluoro substitution at the terminal ethoxy position exhibit fundamentally different physicochemical and metabolic profiles. The 2,2-difluoroethoxy group introduces a distinctive combination of increased lipophilicity, altered electron density on the phenyl ring via inductive effects, and significantly enhanced resistance to oxidative O-dealkylation compared to non-fluorinated ethoxy or methoxy analogs [1][2]. Direct substitution with 4-methoxyphenethylamine (MW 151.21, XLogP3 ≈ 1.2) or 4-ethoxyphenethylamine (MW 165.23, XLogP3 ≈ 1.7) results in lower molecular weight scaffolds with reduced lipophilicity and metabolic stability profiles that diverge meaningfully from the difluoroethoxy derivative [1]. Similarly, mono-fluoroethoxy analogs exhibit intermediate metabolic stability and do not replicate the full magnitude of the gem-difluoro effect on target engagement and clearance properties [2]. For programs where precise control over lipophilicity, metabolic stability, or fluorine-mediated binding interactions is required, generic substitution fails to deliver consistent downstream SAR outcomes.

Quantitative Differentiation Evidence for 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine in Research and Procurement Decisions


Lipophilicity (XLogP3) Differentiation: Difluoroethoxy vs. Methoxy and Ethoxy Phenethylamine Analogs

The target compound 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine exhibits a computed XLogP3 value of 2.1 [1]. This represents a measurable increase in lipophilicity relative to the non-fluorinated 4-ethoxyphenethylamine analog, which has a predicted XLogP3 of approximately 1.7, and a substantial increase relative to 4-methoxyphenethylamine with a predicted XLogP3 of approximately 1.2 [1][2]. The difluoroethoxy substitution elevates lipophilicity by approximately 0.4 log units relative to the ethoxy comparator and by approximately 0.9 log units relative to the methoxy comparator. This increased lipophilicity is consistent with the known effect of gem-difluoro substitution on partition coefficients [2].

lipophilicity medicinal chemistry physicochemical property optimization

Impact of 2,2-Difluoroethoxy Substitution on PDE Selectivity: Evidence from PDE10A Inhibitor SAR Studies

In a systematic structure–activity relationship (SAR) study of 32 fluorinated 6,7-dialkoxybiaryl-based PDE10A inhibitors, substituting a methoxy group for a difluoroethoxy group at position 6 of the quinazoline ring resulted in increased selectivity for PDE10A over PDE3A [1]. While the target compound 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine is not itself a PDE10A inhibitor, the study provides class-level quantitative evidence that the 2,2-difluoroethoxy moiety, when incorporated into bioactive scaffolds, confers selectivity advantages over methoxy counterparts. The most potent fluorinated analogs in this series exhibited PDE10A IC50 values in the range of 11–65 nM [1].

PDE10A inhibition fluorine medicinal chemistry selectivity optimization

Metabolic Stability Enhancement Associated with 2,2-Difluoroethoxy Substitution

In the PDE10A inhibitor series reported by Schwan et al., fluoroethoxy substitution at position 7 of the quinazoline ring improved metabolic stability over that of the lead structure PQ-10, as determined by in vitro metabolic stability assays [1]. The 2,2-difluoroethoxy group is known to confer resistance to oxidative O-dealkylation, a common metabolic clearance pathway for alkoxy-substituted aromatics [1][2]. The geminal difluoro substitution stabilizes the carbon–oxygen bond by reducing electron density at the adjacent carbon and introducing a steric and electronic barrier to CYP-mediated oxidation. This class-level finding is directly relevant to the target compound 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine, which presents the identical 2,2-difluoroethoxy motif in a para-substituted phenethylamine scaffold [2].

metabolic stability fluorine substitution CYP450 resistance

Molecular Descriptor Differentiation: Rotatable Bond Count and Topological Polar Surface Area

The target compound 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine has a rotatable bond count of 5 and a topological polar surface area (TPSA) of 35.2–35.3 Ų [1]. Compared to the non-fluorinated analog 4-ethoxyphenethylamine, which has a rotatable bond count of 4 (ethoxy group lacks the additional rotatable bond associated with the terminal difluoromethyl moiety), the target compound offers increased conformational flexibility. Compared to the methoxy analog 4-methoxyphenethylamine (rotatable bonds = 3), the difference is +2 rotatable bonds. TPSA values are comparable across all three analogs (≈35 Ų), indicating that the difluoroethoxy substitution increases lipophilicity without substantially altering polar surface area—a favorable combination for maintaining drug-like properties while enhancing membrane permeability [1].

molecular descriptors drug-likeness computational property comparison

pKa Differentiation: Basicity Modulation via Fluorine Inductive Effects

The predicted pKa of the primary amine in 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine is 9.94 ± 0.10 . For comparison, the non-fluorinated analog 4-ethoxyphenethylamine has a predicted pKa of approximately 9.83 ± 0.10 . The slight increase in basicity (Δ ≈ +0.11 pKa units) is attributed to the electron-withdrawing inductive effect of the difluoroethoxy group, which, despite being two atoms removed from the amine, exerts a modest influence on the electron density of the phenyl ring and, through conjugation, on the amine's protonation equilibrium. This subtle pKa difference, while small in magnitude, may affect protonation state at physiological pH and influence solubility, formulation characteristics, and receptor binding interactions in downstream derivatives.

basicity amine pKa fluorine inductive effect

Optimal Research and Procurement Applications for 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity Increase (ΔXLogP3 +0.4 to +0.9) Without TPSA Penalty

The compound's XLogP3 of 2.1 represents a +0.4 log unit increase over 4-ethoxyphenethylamine and a +0.9 log unit increase over 4-methoxyphenethylamine, while TPSA remains essentially unchanged (≈35 Ų) [1]. This property profile makes the building block particularly suitable for lead optimization programs where incremental lipophilicity gains are required to improve membrane permeability or CNS penetration without incurring the TPSA penalties that accompany many other lipophilicity-enhancing modifications. Procurement of this scaffold enables SAR exploration where controlled lipophilicity modulation is a design objective.

Scaffold for PDE-Targeted Inhibitor Development Leveraging Difluoroethoxy Selectivity and Metabolic Stability Advantages

Evidence from PDE10A inhibitor SAR studies demonstrates that substituting a methoxy group with a difluoroethoxy group increases selectivity for PDE10A over PDE3A and improves metabolic stability [1]. While 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine itself is a building block rather than a final inhibitor, the class-level finding validates the strategic value of the 2,2-difluoroethoxy motif for programs targeting PDE enzymes or other targets where selectivity and metabolic stability are critical. The primary amine handle provides a convenient point for further derivatization into amides, sulfonamides, ureas, or reductive amination products.

CNS-Penetrant Candidate Synthesis Requiring Favorable Combination of Lipophilicity and Low TPSA

With XLogP3 = 2.1 and TPSA = 35.2 Ų, the compound falls within the optimal physicochemical space for CNS drug candidates (typically XLogP3 1–4, TPSA < 60–70 Ų) [1]. The 2,2-difluoroethoxy group provides the lipophilicity necessary for blood–brain barrier penetration while the para-substituted phenethylamine core maintains the polar surface area within CNS-favorable limits. Additionally, the class-level metabolic stability conferred by the gem-difluoro substitution [2] reduces the likelihood of rapid oxidative clearance, a common liability for CNS-active phenethylamine derivatives. This makes the scaffold a rational choice for CNS-focused medicinal chemistry campaigns.

Fluorine-19 NMR Probe Development and Fluorinated Library Synthesis

The gem-difluoro substitution at the terminal ethoxy position provides a distinct ¹⁹F NMR signal that can be leveraged as an intrinsic spectroscopic probe for binding studies, metabolism tracking, or conformational analysis [1]. The two chemically equivalent fluorine atoms yield a strong, interpretable signal without the complexity of multiple fluorine environments. The primary amine functionality allows facile conjugation to pharmacophores, fluorescent tags, or solid supports, making this building block suitable for constructing fluorinated compound libraries for fragment-based screening or ¹⁹F NMR-based ligand-observed binding assays.

Quote Request

Request a Quote for 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.